molecular formula C13H26O B8612712 2,4,5,7,7-Pentamethyloctanal CAS No. 113831-55-3

2,4,5,7,7-Pentamethyloctanal

Cat. No. B8612712
M. Wt: 198.34 g/mol
InChI Key: BLSRNKWUIXLQSZ-UHFFFAOYSA-N
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Patent
US04758548

Procedure details

2,4,5,7,7-Pentamethyloctanal was prepared from 2,3,5,5-tetramethylhexanal (aldehyde of TMH from Dragoco, Holzminden) and propionaldehyde similarly to Examples 1 and 2; the compound was obtained in the form of a diastereomeric mixture.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH:5]([CH3:11])[CH2:6][C:7]([CH3:10])([CH3:9])[CH3:8])[CH:3]=O.[CH:12](=[O:15])[CH2:13][CH3:14]>>[CH3:14][CH:13]([CH2:3][CH:2]([CH3:1])[CH:5]([CH3:11])[CH2:6][C:7]([CH3:10])([CH3:9])[CH3:8])[CH:12]=[O:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C=O)C(CC(C)(C)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the compound was obtained in the form of a diastereomeric mixture

Outcomes

Product
Name
Type
product
Smiles
CC(C=O)CC(C(CC(C)(C)C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.